4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid hydrochloride
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Overview
Description
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid hydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in drug discovery processes .
Preparation Methods
The synthesis of 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid hydrochloride involves several steps. One common method includes the reaction of 2-chlorophenylamine with methylamine to form an intermediate, which is then reacted with pyrimidine-2-amine. The final step involves the addition of benzoic acid and hydrochloric acid to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom in the 2-chlorophenyl group.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .
Scientific Research Applications
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives like uracil, cytosine, and thymine. These compounds share a similar pyrimidine ring structure but differ in their functional groups and biological activities. What sets 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with specific molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C18H16Cl2N4O2 |
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Molecular Weight |
391.2 g/mol |
IUPAC Name |
4-[[4-(2-chloro-N-methylanilino)pyrimidin-2-yl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C18H15ClN4O2.ClH/c1-23(15-5-3-2-4-14(15)19)16-10-11-20-18(22-16)21-13-8-6-12(7-9-13)17(24)25;/h2-11H,1H3,(H,24,25)(H,20,21,22);1H |
InChI Key |
SOTTVLAXOAXGGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=NC=C1)NC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3Cl.Cl |
Origin of Product |
United States |
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